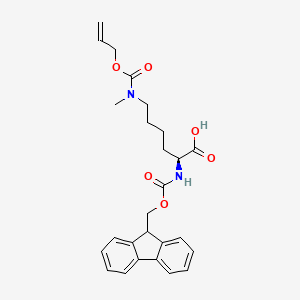
Fmoc-L-Lys(Aloc,Me)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-Lys(Aloc,Me)-OH is a useful research compound. Its molecular formula is C26H30N2O6 and its molecular weight is 466.534. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Fmoc-L-Lys(Aloc,Me)-OH is a derivative of lysine that features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, an allyloxycarbonyl (Aloc) protecting group on the ε-amino group, and a methyl group on the side chain. This compound is utilized in peptide synthesis due to its unique protective groups which allow for selective deprotection strategies. Understanding its biological activity is crucial for applications in drug development and peptide engineering.
- Chemical Name: N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-allyloxycarbonyl-L-lysine
- Molecular Formula: C₃₀H₃₄N₂O₆
- Molecular Weight: 514.60 g/mol
- CAS Number: 146982-27-6
- Melting Point: 87–91 °C
- Density: 1.2 ± 0.1 g/cm³
The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis. The Fmoc group allows for easy protection and deprotection during solid-phase peptide synthesis (SPPS), while the Aloc group can be selectively removed using palladium catalysts, facilitating the introduction of various functional groups at the lysine side chain.
Biological Applications
-
Peptide Synthesis:
- This compound is used in the synthesis of peptides where specific modifications at the lysine residue are required. Its orthogonal protection strategy enables the creation of branched or cyclic peptides, which can enhance biological activity and stability.
-
Drug Development:
- The compound's ability to modify peptides allows for the exploration of new pharmacological properties. For instance, modified peptides can exhibit improved binding affinities or altered pharmacokinetics.
-
Research Studies:
- Studies have shown that lysine derivatives like this compound can influence protein interactions and stability due to their structural modifications. This has implications in understanding protein folding and function.
Case Study 1: Peptide Cyclization
In a study involving the synthesis of cyclic peptides, this compound was employed to create a cyclic structure by facilitating intramolecular cyclization through selective deprotection of the Aloc group. The resulting cyclic peptide demonstrated enhanced stability against proteolytic degradation compared to its linear counterpart.
Case Study 2: Antimicrobial Peptides
Research has indicated that peptides synthesized with this compound show increased antimicrobial activity. The presence of the modified lysine residue enhances interaction with bacterial membranes, leading to improved efficacy against resistant strains.
Data Summary Table
| Property | Value |
|---|---|
| Chemical Name | Fmoc-Lys(Aloc,Me)-OH |
| Molecular Weight | 514.60 g/mol |
| Melting Point | 87–91 °C |
| CAS Number | 146982-27-6 |
| Biological Applications | Peptide Synthesis, Drug Development |
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[methyl(prop-2-enoxycarbonyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-3-16-33-26(32)28(2)15-9-8-14-23(24(29)30)27-25(31)34-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h3-7,10-13,22-23H,1,8-9,14-17H2,2H3,(H,27,31)(H,29,30)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRXNNDVJPJOIY-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













